Cas no 667435-74-7 (2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid)

2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-Chloro-phenyl)-8-ethyl-quinoline-4-carboxylic acid
- BBL017142
- STK441351
- VS-05888
- AKOS003313218
- SB72225
- CS-0317383
- DTXSID701212184
- MFCD03422060
- H26599
- 2-(2-chlorophenyl)-8-ethylquinoline-4-carboxylic acid
- 4-quinolinecarboxylic acid, 2-(2-chlorophenyl)-8-ethyl-
- 2-(2-chlorophenyl)-8-ethylquinoline-4-carboxylicacid
- 2-(2-Chlorophenyl)-8-ethyl-4-quinolinecarboxylic acid
- ALBB-011629
- 667435-74-7
- 2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid
-
- MDL: MFCD03422060
- インチ: InChI=1S/C18H14ClNO2/c1-2-11-6-5-8-12-14(18(21)22)10-16(20-17(11)12)13-7-3-4-9-15(13)19/h3-10H,2H2,1H3,(H,21,22)
- InChIKey: JKMJWCSGNKOGDD-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 311.0713064Da
- どういたいしつりょう: 311.0713064Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 403
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.8
2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C053610-1000mg |
2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid |
667435-74-7 | 1g |
$ 480.00 | 2022-06-06 | ||
Chemenu | CM263731-5g |
2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid |
667435-74-7 | 97% | 5g |
$497 | 2021-08-18 | |
abcr | AB380323-1 g |
2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid |
667435-74-7 | 1g |
€228.00 | 2022-06-10 | ||
A2B Chem LLC | AJ02750-1g |
2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid |
667435-74-7 | >95% | 1g |
$439.00 | 2024-04-19 | |
abcr | AB380323-5 g |
2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid |
667435-74-7 | 5g |
€618.00 | 2022-06-10 | ||
abcr | AB380323-10 g |
2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid |
667435-74-7 | 10g |
€1,008.00 | 2022-06-10 | ||
TRC | C053610-250mg |
2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid |
667435-74-7 | 250mg |
$ 185.00 | 2022-06-06 | ||
TRC | C053610-500mg |
2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid |
667435-74-7 | 500mg |
$ 300.00 | 2022-06-06 | ||
abcr | AB380323-1g |
2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid; . |
667435-74-7 | 1g |
€237.00 | 2024-07-24 | ||
abcr | AB380323-5g |
2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid; . |
667435-74-7 | 5g |
€637.00 | 2024-07-24 |
2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid 関連文献
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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7. Caper tea
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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10. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acidに関する追加情報
2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid (CAS No. 667435-74-7): A Comprehensive Overview
2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid (CAS No. 667435-74-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid consists of a quinoline core substituted with a 2-chlorophenyl group and an ethyl group at the 8-position, along with a carboxylic acid moiety at the 4-position. This intricate arrangement imparts distinct physicochemical properties to the molecule, making it an attractive candidate for further investigation.
Recent studies have highlighted the biological activities of 2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its potent anti-inflammatory and anti-cancer properties. The compound has been shown to inhibit the activity of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy agents.
The mechanism of action of 2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid is multifaceted. It has been proposed that the compound interacts with specific cellular targets, such as protein kinases and transcription factors, to modulate signaling pathways associated with cell proliferation and survival. This dual mechanism of action—targeting both inflammation and cancer—makes it a valuable lead compound for drug discovery efforts.
In addition to its therapeutic potential, 2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid has also been explored for its use as a synthetic intermediate in the preparation of other bioactive molecules. Its robust chemical stability and reactivity profile enable it to serve as a building block for the synthesis of complex organic structures with diverse biological activities.
The synthesis of 2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid typically involves multi-step procedures, including aromatic substitution reactions, cyclization steps, and functional group transformations. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for its production, making it more accessible for large-scale applications in both academic and industrial settings.
To further elucidate the structure-activity relationships (SAR) of 2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid, researchers have conducted extensive SAR studies. These investigations have revealed that subtle modifications to the substituents on the quinoline ring can significantly impact the compound's biological activity. For example, replacing the 2-chlorophenyl group with other halogenated or substituted phenyl groups can enhance or modulate its anti-inflammatory and anti-cancer effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid in treating various diseases. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects observed at therapeutic doses. These findings underscore the compound's potential as a safe and effective therapeutic agent.
In conclusion, 2-(2-Chlorophenyl)-8-ethylquinoline-4-carboxylic Acid (CAS No. 667435-74-7) represents a promising candidate for further development in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, positions it as a valuable tool for advancing our understanding of disease mechanisms and developing novel therapeutic strategies.
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